1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene
Description
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2-difluoroethoxy group at position 1, an ethynyl group at position 4, and a methyl group at position 2. The difluoroethoxy moiety enhances electronic withdrawal effects, while the ethynyl group provides a reactive site for cross-coupling or polymerization reactions.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-ethynyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-4-5-10(8(2)6-9)14-7-11(12)13/h1,4-6,11H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOTXUBTUNUBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-difluoroethanol with an appropriate benzene derivative under basic conditions to form the difluoroethoxy group . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The difluoroethoxy group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cell cycle regulation, which are often overexpressed in cancer cells.
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| Compound A | 0.025 | MPS1 |
| Compound B | 0.12 | CDK2 |
These findings suggest that the compound could serve as a lead structure for developing selective kinase inhibitors that may be effective against various cancers.
Neurological Applications
The compound has also been investigated for its potential as a cholinergic muscarinic M1 receptor positive allosteric modulator. This activity is relevant for treating neurological disorders such as Alzheimer's disease and schizophrenia.
| Application | Mechanism of Action | Potential Indications |
|---|---|---|
| Positive allosteric modulator | Enhances receptor activity | Alzheimer's disease, schizophrenia |
The modulation of cholinergic receptors could lead to improved cognitive function in patients with neurodegenerative diseases.
Polymer Chemistry
In materials science, the compound's ethynyl group can be utilized in polymerization reactions to create functionalized polymers with enhanced properties. These polymers can be tailored for specific applications such as drug delivery systems or coatings with improved chemical resistance.
Organic Electronics
The unique electronic properties of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures can enhance charge transport and stability.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of the compound for their anticancer activity against human cancer cell lines. The results demonstrated that modifications to the ethynyl group significantly affected potency, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Neurological Drug Development
Research published in Neuropharmacology explored the effects of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene on cognitive function in animal models of Alzheimer's disease. The study found that administration led to improved memory performance and increased levels of acetylcholine in the brain, supporting its potential therapeutic use.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially leading to the inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- 1-(2,2-Difluoroethoxy)-1,1-difluoroethane (CAS 167375-98-6): Shares the 2,2-difluoroethoxy group but lacks aromaticity. Its molecular formula (C₄H₆F₄O) and predicted density (1.186 g/cm³) suggest higher fluorination increases density compared to non-fluorinated ethers. The difluoroethoxy group in both compounds likely imparts similar polar and electron-withdrawing effects .
- 2-(1-Methylcyclohexyl)ethynylbenzene (4d): Contains an ethynylbenzene core but substitutes the difluoroethoxy group with a methylcyclohexyl group.
- 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) : Features a methoxy group and a branched alkyne chain. The methoxy group is less electron-withdrawing than difluoroethoxy, which may alter electronic properties in photochemical applications .
Functional Group Reactivity
- Ethynyl vs. Bromine: 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0) contains bromine, enabling nucleophilic substitution, whereas the ethynyl group in the target compound facilitates Sonogashira or cycloaddition reactions .
- Thioether vs. Difluoroethoxy: 1-Fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxybenzene (CAS 83493-38-3) includes a thioether group, which is less polar than the difluoroethoxy group, affecting solubility and intermolecular interactions .
Key Reaction Conditions
- Photocatalyzed Synthesis : The target compound may employ methods similar to 2-(1-Methylcyclohexyl)ethynylbenzene (4d), which used cesium salts, PhEBX (phenylethynyl benziodoxolone), and photocatalyst 4CzIPN under argon, achieving 61% yield. Such conditions are optimal for ethynyl group installation .
- Catalytic Systems : Ethyl 2-(2''-(diphenylphosphanyl)-4-methoxy-[1,1':2',1''-terphenyl]-4'-yl)-2,2-difluoroacetate synthesis involved ruthenium catalysts and CsOAc, suggesting transition metal catalysis is viable for difluoro-containing aromatics .
Yield and Purification
- 4m Synthesis : Achieved 55% yield via column chromatography (SiO₂, pentane:EtOAc), comparable to typical yields for ethynylbenzene derivatives. The target compound’s purification may require similar protocols .
- Impurity Management : 4d contained 1,4-diphenylbutadiyne as a major impurity, highlighting the need for rigorous chromatography to isolate ethynyl-containing products .
Physicochemical Properties
Biological Activity
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H10F2O
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a difluoroethoxy group and an ethynyl group attached to a methyl-substituted benzene ring, which may influence its interaction with biological targets.
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Receptor Activity : The presence of the ethynyl group suggests possible interactions with various receptors, including those involved in neurotransmission and hormonal regulation.
Therapeutic Applications
Research indicates that this compound may have potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds with ethynyl groups can inhibit tumor growth by interfering with DNA synthesis and cellular signaling pathways.
- Anti-inflammatory Properties : The difluoroethoxy moiety may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on a series of ethynyl-substituted compounds demonstrated that 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methylbenzene exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that the compound could serve as a therapeutic agent in managing inflammatory diseases.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds. It has been observed that modifications in the difluoroethoxy group significantly affect the biological activity, highlighting the importance of this moiety in enhancing efficacy and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
